2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene
Overview
Description
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene is a discotic liquid crystal compound characterized by a hexagonal fused triphenylene core structure. This compound is notable for its six n-hexyloxy side chains symmetrically distributed at the 2, 3, 6, 7, 10, and 11 positions of the triphenylene core. These side chains enhance the solubility of the compound in organic solvents and increase the electron density of the triphenylene core .
Mechanism of Action
Target of Action
The primary target of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene is the electron transport layer in organic electronic devices . The compound has a hexagonal fused triphenylene core structure, with six n-hexyloxy side chains symmetrically distributed onto the triphenylene core . These side chains enhance the electron density of the triphenylene core, making it an effective electron transporter .
Mode of Action
This compound interacts with its targets through π–π interactions . The compound’s hexagonal fused triphenylene core structure and its six n-hexyloxy side chains contribute to these interactions . The side chains promote solubility in organic solvents and enhance the electron density of the triphenylene core , facilitating the compound’s interaction with its targets.
Biochemical Pathways
The action of this compound affects the electron transport pathway in organic electronic devices . By enhancing the electron density of the triphenylene core, the compound facilitates the movement of electrons through the device . This results in improved device performance.
Result of Action
The action of this compound results in enhanced electron transport in organic electronic devices . This can lead to improved device performance, including increased efficiency and stability .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound has been shown to promote ambient and thermal stability in perovskite solar cells . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of other materials in the device.
Biochemical Analysis
Biochemical Properties
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been shown to enhance electron density and promote solubility in organic solvents, which facilitates its interaction with enzymes and proteins. The compound’s discotic liquid crystal nature allows it to form columnar structures that can interact with biomolecules, potentially influencing their activity and stability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s hexagonal core structure and hexyloxy side chains facilitate its binding to proteins and enzymes, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and enzyme activity, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under ambient conditions, retaining its efficiency for extended periods. Its stability can be influenced by factors such as temperature and exposure to light. Long-term studies have shown that the compound can maintain its structural integrity and functional properties for several months .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular stability and function. At higher doses, it can exhibit toxic effects, potentially disrupting cellular processes and leading to adverse outcomes. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form ordered structures can influence the activity of metabolic enzymes, potentially altering the flow of metabolites through different pathways. This can have significant implications for cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s discotic liquid crystal nature allows it to form ordered structures that can accumulate in certain areas of the cell, potentially influencing cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form ordered structures within cells can affect its activity and function, potentially modulating the localization and stability of various proteins and enzymes. This can have significant implications for cellular processes and overall cell function .
Preparation Methods
The synthesis of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene typically involves the reaction of triphenylene with hexyloxy groups. One common method includes the use of ultrasonic waves to react catechol (20g, 0.182mol) with ferric chloride hexahydrate (196.8g, 0.728mol) for 24 hours. The reaction mixture is then washed with dilute hydrochloric acid and water, followed by extraction with heated cyclopentanone to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high purity and yield.
Chemical Reactions Analysis
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The hexyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a model molecule for studying discotic liquid crystals, which have unique self-organizing properties.
Biology: The compound’s ability to form columnar structures makes it useful in the study of biological membranes and molecular self-assembly.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable, ordered structures.
Comparison with Similar Compounds
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene can be compared with other similar compounds such as:
2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene: Similar in structure but with n-hexylsulfanyl groups instead of hexyloxy groups, affecting its solubility and electronic properties.
2,3,6,7,10,11-Hexakis(4-nonylphenyl)triphenylene: This compound has bulkier side groups, which influence its steric hindrance and packing behavior.
The uniqueness of this compound lies in its balance of solubility, electronic properties, and ability to form stable columnar phases, making it highly valuable in various research and industrial applications.
Properties
IUPAC Name |
2,3,6,7,10,11-hexahexoxytriphenylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84O6/c1-7-13-19-25-31-55-49-37-43-44(38-50(49)56-32-26-20-14-8-2)46-40-52(58-34-28-22-16-10-4)54(60-36-30-24-18-12-6)42-48(46)47-41-53(59-35-29-23-17-11-5)51(39-45(43)47)57-33-27-21-15-9-3/h37-42H,7-36H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYCPYUKCAKHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449060 | |
Record name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
829.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70351-86-9 | |
Record name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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